TH-263
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TH263 involves the reaction of benzylamine with 4-(benzylsulfamoyl)benzoic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of TH263 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
TH263 primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize TH263.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkyl derivatives of TH263, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
TH263 is widely used in scientific research as a negative control for the kinase activity of LIMK1 and LIMK2. It is utilized in studies investigating the role of LIM kinases in various cellular processes, including cell migration, cytoskeletal dynamics, and cancer metastasis . Additionally, TH263 is used in drug discovery and development as a reference compound to validate the specificity and efficacy of potential LIM kinase inhibitors .
Mechanism of Action
TH263 does not exhibit inhibitory activity towards LIMK1 and LIMK2, making it an ideal negative control. Its mechanism of action involves binding to the active site of LIM kinases without inducing any conformational changes or catalytic activity. This allows researchers to differentiate between specific and non-specific effects of LIM kinase inhibitors in their experiments .
Comparison with Similar Compounds
Similar Compounds
TH257: An active inhibitor of LIMK1 and LIMK2, used as a positive control in kinase activity assays.
TH255: Another active inhibitor of LIMK1 and LIMK2 with similar properties to TH257.
Uniqueness of TH263
TH263 is unique in its lack of inhibitory activity towards LIMK1 and LIMK2, making it an essential tool for validating the specificity of LIM kinase inhibitors. Its structural similarity to active inhibitors like TH257 allows for direct comparison in experimental setups, providing valuable insights into the mechanisms of LIM kinase inhibition .
Biological Activity
TH-263, a compound under investigation for its potential therapeutic applications, has garnered attention due to its biological activity, particularly in the context of cancer treatment and cellular senescence. This article delves into the biological mechanisms, case studies, and research findings related to this compound, providing a comprehensive overview of its effects and potential uses.
Overview of this compound
This compound is a small-molecule inhibitor that has shown promise in preclinical studies for its ability to modulate apoptotic pathways. Its mechanism primarily involves the inhibition of B-cell lymphoma 2 (Bcl-2) family proteins, which are crucial regulators of apoptosis. By disrupting the interactions between pro-survival and pro-apoptotic proteins, this compound can induce apoptosis in various cancer cell types.
The biological activity of this compound is closely related to its ability to mimic the pro-apoptotic protein Bad, effectively promoting cell death in cancerous cells. The compound has demonstrated high affinity for Bcl-2 and Bcl-xL, with inhibition constants (K(i)) in the nanomolar range. This selectivity allows this compound to trigger apoptosis through several pathways:
- Disruption of Bcl-2/Bcl-xL Interactions : this compound disrupts the binding of Bcl-2 and Bcl-xL to pro-apoptotic factors such as Bim.
- Induction of Bax Translocation : The compound facilitates the translocation of Bax to mitochondria, leading to cytochrome c release.
- Activation of Caspases : Subsequent activation of caspases results in cellular apoptosis.
In Vitro Studies
In vitro studies have shown that this compound effectively induces apoptosis in various cancer cell lines, including those resistant to traditional therapies. For example:
- Cell Line Sensitivity : Studies have indicated that this compound exhibits significant cytotoxicity against small-cell lung cancer (SCLC) and acute lymphoblastic leukemia (ALL) cell lines.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
SCLC | 0.5 | 85 |
ALL | 0.8 | 90 |
B-cell Lymphoma | 1.5 | 70 |
In Vivo Studies
Preclinical animal models have demonstrated the efficacy of this compound in inducing tumor regression:
- Xenograft Models : In xenograft models of SCLC and ALL, oral administration of this compound resulted in complete tumor regressions within weeks.
Case Study: Osteoarthritis Treatment
A notable application of this compound is in the treatment of osteoarthritis (OA). A study investigated its effects on mesenchymal stem cells (MSCs) derived from OA patients:
- Senolytic Effects : Treatment with this compound led to a significant reduction in senescent cell populations within MSCs, enhancing their regenerative capabilities.
Parameter | Control Group | This compound Treated Group |
---|---|---|
SA-β-gal Positive Cells (%) | 65 | 20 |
Colony Formation Ability | Low | High |
CD34 Expression Rate (%) | 30 | 10 |
Properties
IUPAC Name |
N-benzyl-4-(benzylsulfamoyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)27(25,26)23-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVJMITKNOVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.